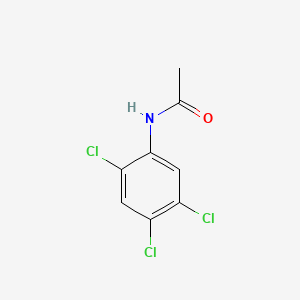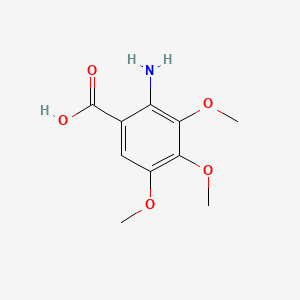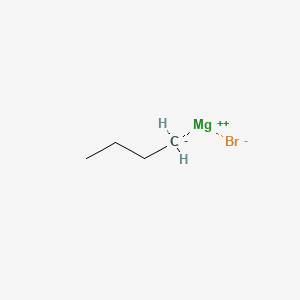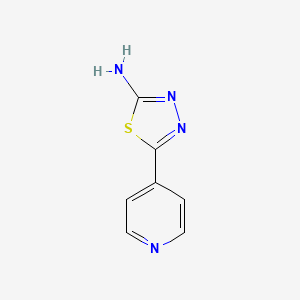
2-叔丁基苯胺
描述
2-tert-Butylaniline (2-t-BA) is an organic compound with the molecular formula C7H14N. It is a colorless liquid with a boiling point of 150 °C (302 °F). 2-t-BA is a mono-substituted aniline, meaning that it is an aniline with one hydrogen atom replaced by a tertiary butyl group. It has a wide range of applications in industry and research, including in the synthesis of pharmaceuticals, agrochemicals, and polymers.
科学研究应用
空间位阻苯胺
“2-叔丁基苯胺”是一种空间位阻苯胺 . 苯胺上庞大的叔丁基的存在使其空间位阻。这种特性可以影响其反应性和与其他分子的相互作用,使其在各种化学反应中发挥作用。
铜催化交叉偶联反应
“2-叔丁基苯胺”参与化学选择性和区域选择性的铜催化交叉偶联反应,用于有效地胺化 2-氯苯甲酸 . 这种应用在有机合成领域具有重要意义,在这种领域中,此类反应用于从更简单的分子中创建复杂的分子。
2,3-双(2-叔丁基苯亚胺)丁烷的制备
“2-叔丁基苯胺”可用于制备 2,3-双(2-叔丁基苯亚胺)丁烷 . 该化合物可能在材料科学领域或作为合成其他复杂分子的中间体具有潜在应用。
N,N'-双(2-叔丁基苯基)萘-1,4,5,8-四羧酸二酰亚胺的制备
“2-叔丁基苯胺”可用于制备两种旋转异构体,即反式和顺式 N,N'-双(2-叔丁基苯基)萘-1,4,5,8-四羧酸二酰亚胺 . 由于其电子特性,这些化合物可能在有机电子学领域具有潜在应用。
客体包合能力
研究了 N,N'-双(2-叔丁基苯基)萘-1,4,5,8-四羧酸二酰亚胺(可由“2-叔丁基苯胺”制备)的客体包合能力 . 这表明在超分子化学领域具有潜在应用,在这种领域中,此类化合物可用于创建具有独特特性的主客体配合物。
物理和化学性质
“2-叔丁基苯胺”具有一系列物理和化学性质,使其在各种应用中发挥作用 . 例如,其熔点为 -60°C,沸点为 123-124°C(在 17.0 mmHg 下),密度为 0.957 g/mL(在 25°C 下) . 这些性质在各种工业和实验室环境中可能很重要。
安全和危害
未来方向
2-tert-Butylaniline may be used in the preparation of 2,3-bis(2-tert-butylphenylimino)butane . It may also be used in the preparation of two rotamers, anti- and syn- N,N′-bis-(2-tert-butylphenyl)naphthalene-1,4,5,8-tetracarboxylic diimides . Its unique properties such as high reactivity, solubility, and toxicity make it useful in various fields of research and industry.
作用机制
Target of Action
2-tert-Butylaniline is a sterically hindered aniline It is known to participate in copper-catalyzed cross-coupling reactions .
Mode of Action
The mode of action of 2-tert-Butylaniline involves its participation in chemo- and regioselective copper-catalyzed cross-coupling reactions . This reaction is effective for the amination of 2-chlorobenzoic acids . The sterically hindered nature of 2-tert-Butylaniline likely influences its reactivity and selectivity in these reactions.
Biochemical Pathways
Its role in the amination of 2-chlorobenzoic acids suggests it may influence pathways involving these acids or their derivatives .
Result of Action
Its role in the amination of 2-chlorobenzoic acids suggests it may contribute to the synthesis of new compounds through this reaction .
生化分析
Biochemical Properties
2-tert-Butylaniline plays a significant role in biochemical reactions, particularly in chemo- and regioselective copper-catalyzed cross-coupling reactions for the effective amination of 2-chlorobenzoic acids . It interacts with enzymes and proteins involved in these reactions, facilitating the formation of desired products. The steric hindrance provided by the tert-butyl group influences the reactivity and selectivity of the compound in these reactions .
Cellular Effects
2-tert-Butylaniline has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s steric hindrance can impact the binding of enzymes and proteins, leading to changes in cellular activities . Additionally, 2-tert-Butylaniline may affect the expression of genes involved in metabolic pathways and cellular responses .
Molecular Mechanism
The molecular mechanism of 2-tert-Butylaniline involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their activity and function. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, 2-tert-Butylaniline can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-tert-Butylaniline can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 2-tert-Butylaniline remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical properties and cellular effects . Long-term exposure to 2-tert-Butylaniline in in vitro or in vivo studies can result in alterations in cellular activities and functions .
Dosage Effects in Animal Models
The effects of 2-tert-Butylaniline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, 2-tert-Butylaniline can cause toxic or adverse effects, including enzyme inhibition, cellular damage, and disruption of metabolic pathways . Threshold effects and dose-dependent responses have been observed in various studies .
Metabolic Pathways
2-tert-Butylaniline is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular activities and functions . Enzymes such as cytochrome P450 and other oxidases play a crucial role in the metabolism of 2-tert-Butylaniline, influencing its biochemical properties and effects .
Transport and Distribution
Within cells and tissues, 2-tert-Butylaniline is transported and distributed through specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The transport and distribution of 2-tert-Butylaniline can influence its activity and function, affecting cellular processes and responses .
属性
IUPAC Name |
2-tert-butylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIOZWYBDBVCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212439 | |
| Record name | 2-tert-Butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2-tert-Butylaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19701 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
6310-21-0 | |
| Record name | 2-tert-Butylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6310-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-Butylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006310210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6310-21-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-tert-Butylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-butylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-TERT-BUTYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F46C9L299 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-(Dimethylamino)phenyl]methanol](/img/structure/B1265762.png)


![(2s,5r,6s)-6-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1265765.png)

![8-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B1265769.png)





